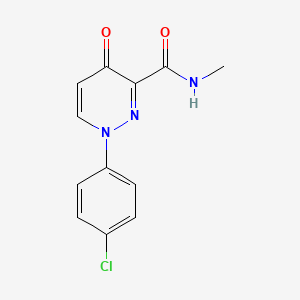

1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a pyridazine ring with a carbonyl group at the 4-position. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

The synthesis of 1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide typically involves the reaction of 4-chlorobenzoyl chloride with N-methylhydrazinecarboxamide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to facilitate the formation of the desired product. The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Análisis De Reacciones Químicas

1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block for the synthesis of more complex pyridazine derivatives with potential biological activities.

Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparación Con Compuestos Similares

1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide can be compared with other pyridazine derivatives, such as:

1-(4-fluorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide: Similar structure but with a fluorine atom instead of chlorine, which may result in different biological activities.

1-(4-bromophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide: Contains a bromine atom, which can affect its reactivity and interactions with biological targets.

1-(4-methylphenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide: The presence of a methyl group instead of a halogen can influence its chemical properties and biological activity.

Actividad Biológica

1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₂H₉ClN₂O₃

- Molecular Weight : 264.67 g/mol

- Melting Point : 186–189 °C

Antibacterial Activity

Research indicates that derivatives of similar structures exhibit significant antibacterial properties. For instance, compounds with a pyridazine ring have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other Strains (e.g., E. coli) | Weak to Moderate |

Enzyme Inhibition

The compound is also noted for its enzyme inhibitory activities, particularly against urease and acetylcholinesterase (AChE). In a study evaluating various derivatives, several compounds exhibited IC50 values significantly lower than the reference standard thiourea, indicating potent inhibitory effects.

| Enzyme | IC50 Values (µM) | Reference Standard (Thiourea) |

|---|---|---|

| Urease | 1.13 - 6.28 | 21.25 |

| Acetylcholinesterase (AChE) | Not specified | Not specified |

The strong urease inhibition suggests potential applications in treating conditions like urolithiasis, where urease contributes to stone formation.

Study on Antibacterial Properties

In a study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized compounds similar to this compound were tested for their antibacterial efficacy. The results indicated that certain derivatives displayed significant activity against S. typhi and B. subtilis, supporting the hypothesis that structural modifications can enhance antibacterial potency .

Enzyme Inhibition Study

A comparative analysis of enzyme inhibitors revealed that several derivatives of pyridazine compounds showed promising results in inhibiting urease and AChE. The findings suggest that these compounds could be further explored for therapeutic applications in neurodegenerative diseases and infections associated with urease-producing bacteria .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-N-methyl-4-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-14-12(18)11-10(17)6-7-16(15-11)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXSNRJBZCTKHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C=CC1=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.